molecular formula C12H10ClNO2S B194100 4-((4-Chlorophenyl)sulfonyl)aniline CAS No. 7146-68-1

4-((4-Chlorophenyl)sulfonyl)aniline

Cat. No. B194100
CAS RN: 7146-68-1
M. Wt: 267.73 g/mol
InChI Key: RWIUBJDOESNTFZ-UHFFFAOYSA-N
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Description

“4-((4-Chlorophenyl)sulfonyl)aniline” is a chemical compound with the CAS Number: 7146-68-1. It has a molecular weight of 267.74 . The IUPAC name for this compound is 4-[(4-chlorophenyl)sulfonyl]aniline . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Physical And Chemical Properties Analysis

“4-((4-Chlorophenyl)sulfonyl)aniline” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Conducting Polymers : Nguyen et al. (1994) synthesized polyaniline copolymers with high molecular weights using aniline and sodium diphenylamine-4-sulfonate, demonstrating their potential in conductive materials with varying conductivity levels (Nguyen et al., 1994).

  • Antimicrobial Activity : Fadel and Al-Azzawi (2021) designed and synthesized new compounds containing sulfonamido groups, which showed high biological activity, indicating their potential in antimicrobial applications (Fadel & Al-Azzawi, 2021).

  • Spectroscopic Studies : Muthu and Maheswari (2012) conducted a comprehensive spectroscopic study of 4-[(4-aminobenzene) sulfonyl] aniline, providing insights into its molecular properties and potential applications in material science (Muthu & Maheswari, 2012).

  • Photoluminescence : Kalaiyarasan et al. (2015) studied the photoluminescence of oligomers formed from aniline sulfonic acid, which could have applications in optical detection and other luminescence-based technologies (Kalaiyarasan et al., 2015).

  • Antiviral Activity : Chen et al. (2010) synthesized sulfonamide derivatives with anti-tobacco mosaic virus activity, suggesting potential applications in antiviral drug development (Chen et al., 2010).

  • Crystal Structure Analysis : Gowda et al. (2010) analyzed the crystal structure of a related sulfonamide compound, contributing to the understanding of molecular interactions and structural properties (Gowda et al., 2010).

  • Inhibitors of Thymidylate Synthase : Jones et al. (1997) designed diphenyl sulfoxides and sulfones as lipophilic inhibitors of thymidylate synthase, highlighting their potential in cancer treatment (Jones et al., 1997).

  • Amination of Aryl Halides and Aryl Triflates : Wolfe and Buchwald (2003) discussed the palladium-catalyzed amination of aryl halides and aryl triflates, which is relevant in chemical synthesis and pharmaceuticals (Wolfe & Buchwald, 2003).

  • Synthesis of Carbon-14 Labelled Compounds : Blackburn and Glazko (1972) synthesized carbon-14 labelled derivatives of a related sulfone, which is important in tracer studies and drug metabolism research (Blackburn & Glazko, 1972).

  • Electrochemical Behavior : Manisankar et al. (2005) investigated the electrochemical behavior of copolymers of aniline and a related sulfone, highlighting applications in electrochromic materials and sensors (Manisankar et al., 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The safety precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIUBJDOESNTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282009
Record name 4-(4-Chlorobenzene-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorophenyl)sulfonyl)aniline

CAS RN

7146-68-1
Record name 4-[(4-Chlorophenyl)sulfonyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7146-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 23812
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7146-68-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51990
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7146-68-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Chlorobenzene-1-sulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80282009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Al-Otaibi, AH Almuqrin, YS Mary, YS Mary… - Journal of Molecular …, 2020 - Springer
Detection and qualification process related to impurities assume importance in pharmacological drug development programs, and the present article gives the structural and spectral …
Number of citations: 18 link.springer.com

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